2-Descarboxy-2-cyano Telmisartan

Vue d'ensemble

Description

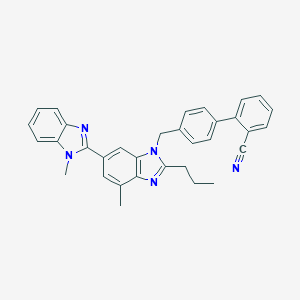

2-Descarboxy-2-cyano Telmisartan is a chemical compound known for its role as an impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. The molecular formula of this compound is C33H29N5, and it has a molecular weight of 495.62 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Descarboxy-2-cyano Telmisartan involves multiple steps, starting from the appropriate benzimidazole derivatives. The key steps include:

Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Substitution reactions: Introduction of the cyano group and other substituents on the benzimidazole ring.

Coupling reactions: The final step involves coupling the substituted benzimidazole with a biphenyl derivative under specific conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and purity, including the use of high-pressure reactors and continuous flow systems .

Analyse Des Réactions Chimiques

Types of Reactions

2-Descarboxy-2-cyano Telmisartan undergoes various chemical reactions, including:

Oxidation: This reaction can modify the benzimidazole ring or the biphenyl moiety.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield primary amines .

Applications De Recherche Scientifique

2-Descarboxy-2-cyano Telmisartan is primarily used in scientific research as a reference standard and impurity marker in the quality control of Telmisartan. Its applications include:

Chemistry: Used as a reference compound in analytical methods such as HPLC and mass spectrometry.

Biology: Studied for its potential biological activities and interactions with cellular targets.

Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.

Industry: Used in the development and validation of analytical methods for the quality control of Telmisartan

Mécanisme D'action

The mechanism of action of 2-Descarboxy-2-cyano Telmisartan is not well-documented, as it is primarily studied as an impurity. its structural similarity to Telmisartan suggests that it may interact with angiotensin II receptors, potentially influencing blood pressure regulation. Further research is needed to elucidate its specific molecular targets and pathways .

Comparaison Avec Des Composés Similaires

2-Descarboxy-2-cyano Telmisartan is unique due to its specific structure and role as an impurity in Telmisartan synthesis. Similar compounds include:

Telmisartan: The parent compound, used as an antihypertensive agent.

Other benzimidazole derivatives: Compounds with similar core structures but different substituents, such as Olmesartan and Valsartan

These compounds share structural similarities but differ in their pharmacological profiles and applications.

Activité Biologique

2-Descarboxy-2-cyano Telmisartan (CAS No. 144702-27-2) is a chemical compound primarily recognized as an impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist used for treating hypertension. This article delves into its biological activity, mechanisms, and related research findings.

- Molecular Formula : C33H29N5

- Molecular Weight : 495.62 g/mol

While the precise mechanism of action for this compound is not extensively documented, its structural similarity to Telmisartan suggests potential interactions with angiotensin II receptors, which are crucial in regulating blood pressure. This interaction may influence vasodilation and blood pressure modulation, similar to its parent compound .

Biological Activity

The biological activities associated with this compound have been primarily studied in the context of its role as an impurity rather than as a therapeutic agent. Key areas of investigation include:

- Angiotensin II Receptor Interaction : Given its structural resemblance to Telmisartan, it is hypothesized that this compound may exhibit some degree of angiotensin II receptor antagonism, potentially contributing to blood pressure regulation.

- Toxicological Studies : Research indicates that impurities like this compound can affect the pharmacokinetics and safety profile of the primary drug (Telmisartan). Toxicological assessments are essential for understanding its impact on drug efficacy and patient safety .

Case Studies and Research Findings

- DETAIL Study : The Diabetics Exposed to Telmisartan And enalaprIL (DETAIL) study highlighted the importance of angiotensin II receptor blockers (ARBs) in managing diabetic nephropathy. While this study primarily focused on Telmisartan, it underscores the relevance of understanding impurities like this compound in therapeutic contexts, particularly regarding renal outcomes in hypertensive patients with diabetes .

- Quality Control Implications : The presence of this compound as an impurity necessitates rigorous quality control measures during the manufacturing of Telmisartan. Analytical methods such as High Performance Liquid Chromatography (HPLC) and mass spectrometry are employed to quantify this impurity and assess its potential effects on drug formulation .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| Telmisartan | C33H30N4O2 | 514.62 g/mol |

| Olmesartan | C29H30N6O6 | 446.57 g/mol |

| Valsartan | C24H29N5O3 | 435.51 g/mol |

| This compound | C33H29N5 | 495.62 g/mol |

This table illustrates how this compound compares with other ARBs concerning molecular structure and weight.

Propriétés

IUPAC Name |

2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N5/c1-4-9-31-36-32-22(2)18-26(33-35-28-12-7-8-13-29(28)37(33)3)19-30(32)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEVZYAEXURSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162790 | |

| Record name | 2-Descarboxy-2-cyano telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144702-27-2 | |

| Record name | 4′-[(1,4′-Dimethyl-2′-propyl[2,6′-bi-1H-benzimidazol]-1′-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144702-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Descarboxy-2-cyano telmisartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144702272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Descarboxy-2-cyano telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-2-carbonitrile, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DESCARBOXY-2-CYANO TELMISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M0GXG1XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.